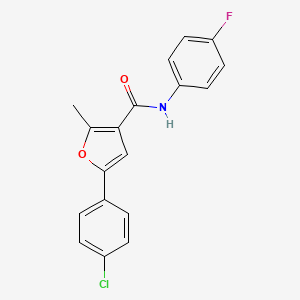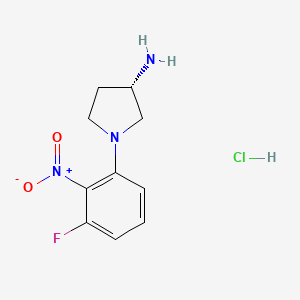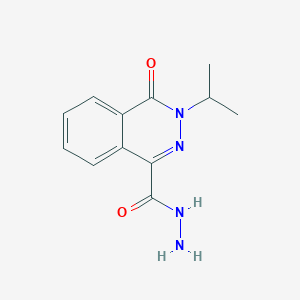
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl and fluorophenyl group, as well as a carboxamide functional group
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring. One common synthetic route includes the following steps:
Furan Synthesis: : The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural derivatives.
Substitution Reactions:
Carboxamide Formation: : The carboxamide group is introduced through the reaction of the substituted furan with an amine under appropriate conditions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Electrophilic aromatic substitution reactions are commonly used to introduce different substituents onto the aromatic rings.
Common reagents and conditions for these reactions include strong acids or bases, high temperatures, and specific catalysts. Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as various substituted furan derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : It is being investigated for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: : The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 5-(4-Chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-Chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide stands out due to its unique structure and potential applications. Similar compounds include:
5-(4-Chlorophenyl)furfural: : A furfural derivative used in various chemical syntheses.
4-Chlorophenol: : A monochlorophenol isomer with applications in organic synthesis and material science.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications across multiple fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-16(18(22)21-15-8-6-14(20)7-9-15)10-17(23-11)12-2-4-13(19)5-3-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNCUGFTJBOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2870249.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2870250.png)



![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2870256.png)

![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2870260.png)
![methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B2870261.png)



